Structural Differentiation: The 3,4-Dimethylphenyl Moiety versus 3-Chloro-4-Methylphenyl Analog
The target compound contains a 3,4-dimethylphenyl group, whereas the closest chlorinated analog, N-(3-chloro-4-methylphenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide (CAS 1206987-88-3), features a 3-chloro-4-methylphenyl group [1]. This substitution replaces a methyl group with a chlorine atom, altering lipophilicity and electronic effects. However, there are no publicly available comparative IC50 or ADME data to quantify the impact of this specific structural change [1].
| Evidence Dimension | Phenyl ring substitution pattern |
|---|---|
| Target Compound Data | 3,4-dimethylphenyl at the carboxamide N-terminus |
| Comparator Or Baseline | N-(3-chloro-4-methylphenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide; 3-chloro-4-methylphenyl |
| Quantified Difference | No activity data available for comparison |
| Conditions | Not applicable |
Why This Matters
For a procurement decision, the choice between a dimethyl and a chloro-methyl substituent typically hinges on target selectivity and potency, which cannot be assessed for this compound without proprietary data.
- [1] Kuujia.com. Product page for CAS 1206987-88-3: N-(3-chloro-4-methylphenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide. Accessed 2026. View Source
